Clonitralid - 5716-19-8

Clonitralid

Catalog Number: EVT-7955638
CAS Number: 5716-19-8
Molecular Formula: C13H8Cl2N2O4.C2H7NO
C15H15Cl2N3O5
Molecular Weight: 388.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Clonitralid is a yellow solid. Insoluble in water. (NTP, 1992)
An antihelmintic that is active against most tapeworms. (From Martindale, The Extra Pharmacopoeia, 30th ed, p48)
Source and Classification

Clonitralid is sourced from the chemical family of halogenated salicylanilides. It is utilized in agricultural practices, particularly in the management of broadleaf weeds. The classification of Clonitralid under herbicides makes it an important compound in the field of agrochemicals, specifically for its role in enhancing crop yield by reducing weed competition.

Synthesis Analysis

The synthesis of Clonitralid typically involves several steps, which can be broadly categorized as follows:

  1. Starting Materials: The synthesis begins with salicylanilide derivatives and halogenating agents.
  2. Halogenation: The introduction of chlorine atoms into the aromatic ring of salicylanilide is performed using chlorinating agents such as phosphorus oxychloride or thionyl chloride.
  3. Reaction Conditions: The reaction is generally carried out under reflux conditions at elevated temperatures (around 100-150°C) to ensure complete halogenation.
  4. Purification: After the reaction, the product mixture is cooled, and Clonitralid is isolated through recrystallization techniques using solvents like ethanol or acetone.

These steps highlight the importance of controlling reaction conditions to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of Clonitralid can be described as follows:

  • Molecular Formula: C₁₄H₁₃Cl₂N₃O₄S
  • Molecular Weight: Approximately 348.14 g/mol
  • Structural Features:
    • The compound contains two chlorine atoms (dichloro) attached to an aromatic ring.
    • It features a sulfonamide group, which contributes to its herbicidal properties.
    • The presence of nitrogen atoms indicates potential for interaction with biological systems.
Chemical Reactions Analysis

Clonitralid undergoes several key chemical reactions that are significant for its application and stability:

  1. Oxidation Reactions: Clonitralid can be oxidized to form various derivatives, which may enhance or alter its herbicidal activity.
    • Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  2. Reduction Reactions: Reduction processes can convert Clonitralid into amine derivatives that may have different biological activities.
    • Reducing agents like lithium aluminum hydride are typically used.
  3. Substitution Reactions: The compound can participate in substitution reactions where functional groups are exchanged, potentially leading to new derivatives with varied properties.

These reactions highlight the versatility of Clonitralid in synthetic chemistry and its potential modification for enhanced efficacy.

Mechanism of Action

The mechanism of action of Clonitralid primarily involves the inhibition of specific biochemical pathways in target plants. It operates by:

  • Inhibition of Enzymes: Clonitralid inhibits enzymes involved in the biosynthesis of essential plant hormones, disrupting normal growth processes.
  • Disruption of Cellular Metabolism: By interfering with metabolic pathways, it alters energy production and utilization within plant cells.
  • Gene Expression Modulation: The compound has been shown to affect gene expression related to stress responses and metabolic regulation, further contributing to its herbicidal effects.

These mechanisms underscore the compound's specificity and effectiveness in weed management.

Physical and Chemical Properties Analysis

Clonitralid exhibits distinct physical and chemical properties that are relevant for its application:

  • Appearance: Bright yellow crystalline solid.
  • Melting Point: Approximately 216 °C (421 °F).
  • Solubility: Insoluble in water but soluble in organic solvents such as ethanol and acetone.
  • Stability: Stable under normal conditions but sensitive to strong oxidizing agents.

These properties are crucial for understanding how Clonitralid behaves in various environmental conditions and during application.

Applications

Clonitralid has several scientific applications, particularly in agriculture:

  1. Herbicide Use: Primarily utilized for controlling broadleaf weeds in cereal crops without harming grasses.
  2. Research Applications: Studied for its effects on plant metabolism and potential use in developing new herbicides with improved selectivity and reduced environmental impact.
  3. Environmental Monitoring: Its persistence in soil makes it a subject of study for assessing environmental contamination levels and impacts on non-target species.
Historical Development and Regulatory Trajectory of Clonitralid

Discovery and Initial Applications in Parasitic Disease Management

Clonitralid (commonly known as niclosamide) emerged from Bayer's intensive research on salicylic acid derivatives during the mid-20th century. First synthesized in 1953 as part of systematic exploration of halogenated salicylanilides, this compound represented a breakthrough in parasitology [4]. Its initial development focused on molluscicidal applications, with Bayer introducing it commercially in 1959 under the trade name Bayluscide to combat Schistosoma-hosting snails in aquatic environments—a critical intervention point for interrupting the parasitic life cycle [4]. By 1962, the compound underwent repurposing for human medicine when Bayer marketed it in Germany as Yomesan for tapeworm infections (taeniasis), establishing the first oral therapeutic application against cestode parasites in humans [4].

The chemical synthesis of Clonitralid followed a straightforward pathway that enabled cost-effective large-scale production, particularly important for deployment in endemic regions. The process commenced with Kolbe-Schmitt synthesis of salicylic acid, followed by controlled chlorination to yield 5-chlorosalicylic acid. Final amide bond formation with 2-chloro-4-nitroaniline was achieved through either acyl chloride activation (using thionyl chloride or PCl₃) or carbodiimide-mediated coupling with N,N'-dicyclohexylcarbodiimide (DCC) [4]. This synthetic accessibility contributed significantly to its global accessibility as an anthelmintic agent.

Table 1: Historical Milestones in Clonitralid Development (1950s-1990s)

YearDevelopment MilestoneApplication Context
1953Initial synthesis at BayerChemical discovery
1959Marketed as Bayluscide®Molluscicide against schistosomiasis host snails
1962Introduced as Yomesan® (Germany)Human tapeworm treatment
1982FDA approval for human useAnthelmintic in United States
1985WHO Essential Medicine listingGlobal parasite control programs
1996Withdrawn from US marketEconomic considerations

Beyond cestode infections, veterinary applications rapidly expanded for related salicylanilides including closantel, rafoxanide, and oxyclozanide. These structurally similar compounds demonstrated efficacy against hematophagous helminths (particularly Haemonchus species in ruminants) and ectoparasites including ticks and mites [3]. The shared salicylanilide core structure exhibited remarkable versatility against diverse parasites through mechanisms later identified as mitochondrial uncoupling—a protonophoric action mediated by the weakly acidic phenolic OH group that disrupts energy metabolism in parasites [4].

Evolution of Regulatory Classifications and Research Prioritization

Clonitralid's regulatory journey reflects shifting paradigms in antiparasitic drug development and global health prioritization. Following its 1982 FDA approval, the compound gained widespread integration into national deworming programs across tropical regions, particularly valued for its single-dose cure approach to intestinal tapeworm infections [4]. This positioned it as a cornerstone of mass drug administration (MDA) strategies endorsed by the World Health Organization, which subsequently added niclosamide to its Model List of Essential Medicines in 1985—a classification maintained through multiple revisions [1] [4].

The 1996 market withdrawal in the United States revealed critical economic vulnerabilities in anthelmintic development. Despite maintained efficacy, Bayer cited insufficient profitability and manufacturing/availability challenges as primary factors, highlighting the commercial fragility of neglected tropical disease therapeutics even for established agents [4]. This withdrawal paradoxically occurred while the compound maintained Essential Medicine status, underscoring the disconnect between public health value and market dynamics in high-income countries.

Regulatory repositioning emerged through patent landscapes in the 21st century. Patent US11419834B2 exemplified strategic repurposing, claiming methods for treating Helicobacter pylori infections using halogenated salicylanilides including niclosamide [2]. This intellectual property expansion reflected shifting research priorities toward gastrointestinal pathologies beyond parasitism, particularly targeting bacterial infections and associated inflammatory cascades. Simultaneously, agricultural applications expanded through patents like US20230189807A1 covering pesticidal compositions containing salicylanilide derivatives, demonstrating vertical integration across human and veterinary medicine [6].

Research prioritization shifted significantly post-2010, with National Institutes of Health (NIH) funding increasingly supporting investigations into clonitralid's mechanistic versatility against non-parasitic diseases. The Drugs for Neglected Diseases initiative (DNDi) identified it as a priority candidate for repurposing, establishing coordinated research pathways that bridged academic, industrial, and philanthropic sectors [1]. This transition transformed clonitralid from a "legacy anthelmintic" to a molecular scaffold of broad biomedical interest.

Transition from Anthelmintic to Broader Biomedical Research Contexts

The repurposing renaissance for clonitralid began with deepening understanding of its mitochondrial modulation capabilities. Research revealed that beyond its protonophoric disruption of parasite energy metabolism, the compound inhibited multiple conserved signaling pathways including Wnt/β-catenin, Notch, STAT3, and NF-κB [4]. This mechanistic polypharmacology provided a molecular rationale for exploring applications across oncology, microbiology, and metabolic medicine.

In infectious disease contexts beyond parasitology, investigations demonstrated:

  • Antifungal activity against diverse pathogens including Candida species through disruption of fungal mitochondrial membrane potential and inhibition of morphogenetic switching (yeast-to-hypha transition) at concentrations ≤5 µg/mL [4]
  • Antiviral potential against enveloped viruses including SARS-CoV-2 by interfering with endosomal acidification and membrane fusion events
  • Helicobacter pylori suppression via dual inhibition of vacuolating cytotoxin (VacA) and urease activity, reducing gastric epithelial lesion formation in preclinical models [2]

Table 2: Evolution of Clonitralid Research Focus Across Biomedical Domains

Research DomainKey Mechanisms IdentifiedRepresentative New Indications
OncologyWnt/β-catenin inhibition; STAT3 suppressionColon cancer, glioblastoma, leukemia
MicrobiologyMitochondrial uncoupling; membrane disruptionDrug-resistant bacteria, invasive fungi
Metabolic MedicineAMPK activation; insulin sensitizationType 2 diabetes, NAFLD
Inflammatory DisordersNF-κB pathway inhibition; cytokine modulationRheumatoid arthritis, IBD

The chemical versatility of the salicylanilide scaffold accelerated structure-activity relationship (SAR) studies aimed at optimizing pharmaceutical properties. Ethanolamine and piperazine salts of niclosamide were developed to address the poor aqueous solubility (5-8 mg/L) that limited bioavailability in non-gastrointestinal applications [4]. Simultaneously, synthetic analogs with modified halogenation patterns and ring substitutions demonstrated enhanced pharmacokinetic profiles while retaining the core mitochondrial targeting mechanism.

Research expanded into synergistic combinations with established therapeutic agents. Notable examples include:

  • Polymyxin synergy against gram-negative bacterial superbugs through complementary membrane disruption mechanisms [3]
  • Platinum chemotherapy enhancement in ovarian cancer models via parallel pathway inhibition
  • Fluconazole potentiation against azole-resistant Candida strains by overwhelming fungal compensatory metabolism

The therapeutic promiscuity of clonitralid illustrates how phenotypic screening of established drugs can reveal unexpected biological activities. Current research pipelines explore targeted delivery systems including nanoparticle encapsulation and prodrug approaches to overcome pharmacokinetic limitations while leveraging its multi-target mechanisms against complex diseases [4] [6]. This transition positions clonitralid not as a standalone therapeutic relic, but as a chemically tractable platform for next-generation drug development.

Properties

CAS Number

5716-19-8

Product Name

Clonitralid

IUPAC Name

2-aminoethanol;5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide

Molecular Formula

C13H8Cl2N2O4.C2H7NO
C15H15Cl2N3O5

Molecular Weight

388.2 g/mol

InChI

InChI=1S/C13H8Cl2N2O4.C2H7NO/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;3-1-2-4/h1-6,18H,(H,16,19);4H,1-3H2

InChI Key

XYCDHXSQODHSLG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O.C(CO)N

Solubility

Insoluble (NTP, 1992)
Nearly insol in water, n-hexane, dichloromethane, 2-propanol, toluene.
Water solubility = 0.1 g/L at 20 °C
In hexane and toluene, <0.1 g/L at 20 °C; in dichloromethane, 0.015 g/L at 20 °C; in isopropanol, 0.25 g/L at 20 °C.

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O.C(CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.